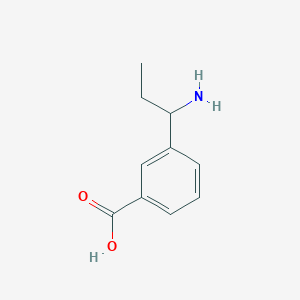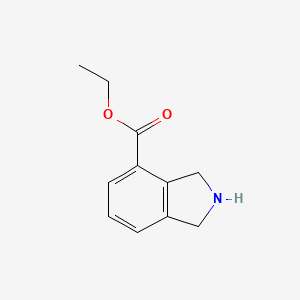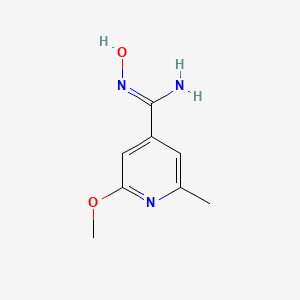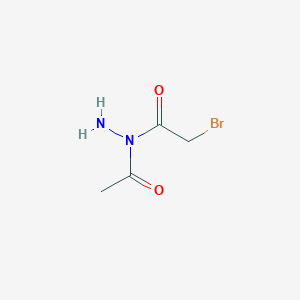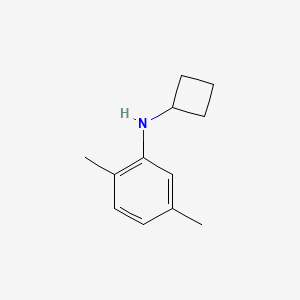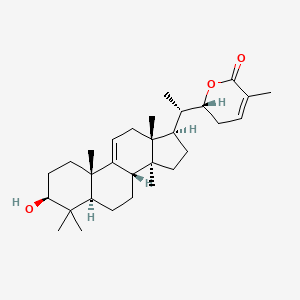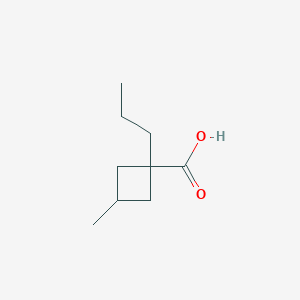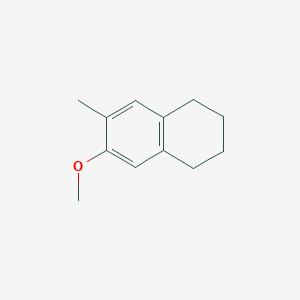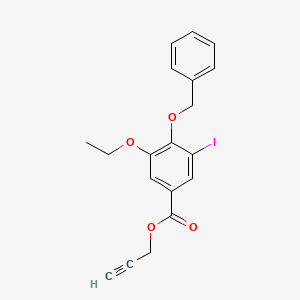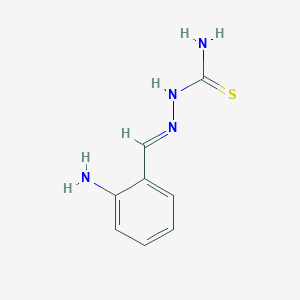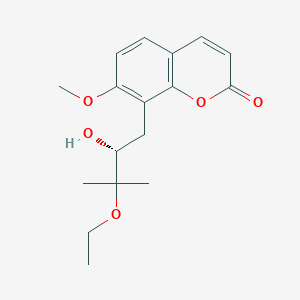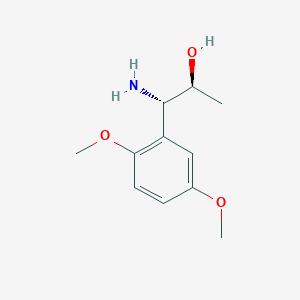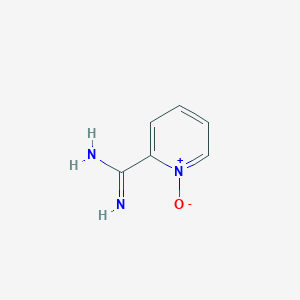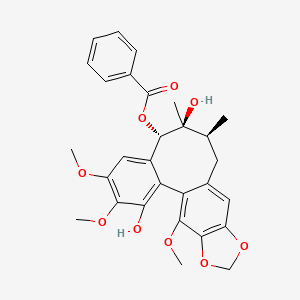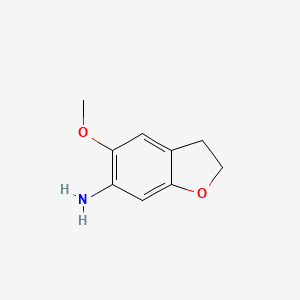
5-Methoxy-2,3-dihydrobenzofuran-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2,3-dihydrobenzofuran-6-amine is a compound belonging to the benzofuran class. Benzofurans are heterocyclic compounds that are widely distributed in nature and have significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3-dihydrobenzofuran-6-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve transition-metal catalysis, such as copper-mediated and palladium-catalyzed coupling reactions . These methods are efficient and scalable, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-2,3-dihydrobenzofuran-6-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often use reducing agents to remove oxygen or add hydrogen to the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
5-Methoxy-2,3-dihydrobenzofuran-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2,3-dihydrobenzofuran-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This interaction can lead to various pharmacological effects, making it a compound of interest in neuropharmacology.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran
- 6-(2-Aminopropyl)-2,3-dihydrobenzofuran
Uniqueness
What sets 5-Methoxy-2,3-dihydrobenzofuran-6-amine apart is its unique structural features and specific biological activities. Unlike its analogs, this compound has a methoxy group at the 5-position, which can significantly influence its pharmacological properties .
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
5-methoxy-2,3-dihydro-1-benzofuran-6-amine |
InChI |
InChI=1S/C9H11NO2/c1-11-9-4-6-2-3-12-8(6)5-7(9)10/h4-5H,2-3,10H2,1H3 |
Clave InChI |
YXSSRENUGAQZGV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)CCO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


